Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester
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Overview
Description
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a benzeneacetic acid moiety, a phenyl group, and a tetrahydro-1,4-oxazepine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester typically involves the esterification of benzeneacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: Benzeneacetic acid, alpha-phenyl-, and 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethanol.
Catalysts: Sulfuric acid or hydrochloric acid.
Solvents: Anhydrous ethanol or methanol.
Temperature: Typically around 60-80°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation or crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, amines.
Major Products
Oxidation: Benzeneacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester depends on its specific interactions with molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid derivatives.
- Phenylacetic acid derivatives.
- Tetrahydro-1,4-oxazepine derivatives.
Uniqueness
Benzeneacetic acid, alpha-phenyl-, 2-(tetrahydro-1,4-oxazepin-4(5H)-yl)ethyl ester is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
23202-22-4 |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1,4-oxazepan-4-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-21(25-17-14-22-12-7-15-24-16-13-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
InChI Key |
LXTYGFRBBFCHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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